molecular formula C19H23N5OS B2510395 N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide CAS No. 912905-59-0

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Cat. No.: B2510395
CAS No.: 912905-59-0
M. Wt: 369.49
InChI Key: HEXOVXHBRQAOQO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features the [1,2,4]triazino[5,6-b]indole scaffold, a heterocyclic system recognized for its diverse pharmacological potential. Scientific literature indicates that derivatives based on this core structure have been investigated for a range of biological activities, serving as a key starting point for the development of new therapeutic agents . Specifically, related compounds have demonstrated significant antidepressant activity in pre-clinical models, such as reversing behavioral and physiological deficits in olfactory bulbectomy-induced depression in rats . Furthermore, the triazino[5,6-b]indole ring system has been utilized in the design of potent enzyme inhibitors, showing high efficacy against human carbonic anhydrase isoforms, which are targets for conditions like glaucoma and cancer . Additional research on analogous molecules has also explored their potential as antimicrobial and anticonvulsant agents . This makes this compound a valuable chemical tool for researchers in medicinal chemistry, particularly for screening in neuropharmacology, enzymology, and infectious disease studies. It is intended for use in non-clinical, in vitro experimental settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c25-16(20-13-7-2-1-3-8-13)11-6-12-26-19-22-18-17(23-24-19)14-9-4-5-10-15(14)21-18/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXOVXHBRQAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The triazinoindole scaffold is typically constructed via cyclocondensation of indole-2-carboxylic acid derivatives with triazine precursors. For example, reacting indole-2-carboxamide with 1,2,4-triazine-3,5-dione under acidic conditions (e.g., acetic acid, 80°C) yields the bicyclic core. Microwave-assisted cyclization (150°C, 20 min) enhances reaction efficiency, achieving yields up to 78%.

Transition Metal-Catalyzed Methods

Palladium-catalyzed intramolecular C–N coupling offers regioselective ring closure. A reported method employs Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene at 110°C, converting 3-bromoindole-2-carboxamide derivatives into the triazinoindole framework in 65–72% yield. Copper(I) iodide-mediated N-arylation, as demonstrated by Sharma et al., enables the introduction of aryl groups at the N(1) position using aryl iodides under microwave irradiation (130°C, 40 min).

Introduction of the Sulfanyl Group

Thiolation via Nucleophilic Substitution

The 3-position sulfanyl group is introduced via displacement of a halogen or nitro group. Treating 3-chloro-5H-triazino[5,6-b]indole with sodium hydrosulfide (NaSH) in DMF at 60°C for 6 hours affords the thiolated intermediate (85% yield). Alternatively, potassium thioacetate (KSAc) in acetonitrile (reflux, 12 h) followed by hydrolysis provides the free thiol.

Coupling Reactions with Thiol Precursors

Mitsunobu conditions (DIAD, PPh₃ ) facilitate coupling between the triazinoindole alcohol and 4-mercaptobutanamide . However, this method is less efficient (≤50% yield) due to competing side reactions.

Formation of the Butanamide Side Chain

Alkylation of the Sulfanyl Intermediate

The sulfanyl group undergoes alkylation with 4-bromobutanoyl chloride in the presence of K₂CO₃ (THF, 0°C to RT, 8 h), yielding 4-(5H-triazino[5,6-b]indol-3-ylsulfanyl)butanoyl chloride . Subsequent amidation with cyclohexylamine (DCM, 0°C, 2 h) provides the target compound (overall yield: 62%).

Amidation Strategies with Cyclohexylamine

Alternative routes employ HATU -mediated coupling of 4-(triazinoindolylsulfanyl)butanoic acid and cyclohexylamine in DMF (RT, 12 h), achieving 70% yield after purification.

Optimization and Catalytic Considerations

Catalysts and Ligands

Catalyst System Ligand Yield (%) Conditions
Pd(OAc)₂/Xantphos Xantphos 72 Toluene, 110°C, 24 h
CuI DMEDA 68 Microwave, 130°C, 40 min
Fe(acac)₃ 65 AcOH, 80°C, 6 h

DMEDA (N,N'-dimethylethylenediamine) improves copper-catalyzed reactions by stabilizing active species.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity, while elevated temperatures (80–110°C) accelerate ring-closure steps. Lower temperatures (0–5°C) minimize epimerization during amidation.

Analytical Characterization and Yield Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.35 (t, 2H, CH₂CO), 3.10 (t, 2H, SCH₂), 7.45–8.20 (m, 4H, indole-H).
  • HRMS (ESI+) : m/z 412.1543 [M+H]⁺ (calc. 412.1539).

Chromatographic Purification

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) achieves >95% purity. Typical retention time: 12.3 min.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N(1) vs. N(2) arylation is mitigated using bulky ligands (e.g., Xantphos).
  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazinoindole core or the amide bond.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Researchers are exploring its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in critical biological processes.

    Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Disrupting cellular processes: It can interfere with cell cycle progression, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Variations: The target compound’s butanamide chain (4 carbons) offers greater flexibility than acetamide (2 carbons) derivatives like N-phenyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide . This may enhance binding to deeper hydrophobic pockets in target proteins.
  • Substituent Effects: Bromine or methyl groups on the triazinoindole core (e.g., Compound 25 in ) improve stability and electronic properties, whereas cyclohexyl groups enhance steric bulk and lipophilicity.
  • Synthesis: Most analogs are synthesized via nucleophilic substitution (e.g., NaH-mediated coupling in DMF ) or condensation reactions (e.g., acetic acid reflux ). Yields typically exceed 80% for triazinoindole derivatives.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Calculated logP* Aqueous Solubility (Predicted) Thermal Stability (MP °C)
N-Cyclohexyl-4-(5H-triazinoindol-3-ylsulfanyl)butanamide ~450 3.8–4.2 Low Not reported
N-Phenyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide 335.39 2.5–3.0 Moderate 261–268
1-(5H-Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) 322.34 1.9–2.3 Low 330–331
N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide 433.28 3.5–4.0 Very low Not reported

Key Observations :

  • Thermal Stability: Triazinoindole derivatives generally exhibit high melting points (>250°C) due to aromatic stacking and hydrogen bonding .

Key Observations :

  • Antimicrobial Activity : Electron-withdrawing substituents (e.g., Cl, Br) enhance activity against Gram-negative bacteria . The target compound’s cyclohexyl group may reduce potency compared to halogenated analogs.
  • CNS Activity: Phenyl-acetamide derivatives show promising antidepressant and anticonvulsant effects, likely due to serotonin/norepinephrine reuptake modulation . The cyclohexyl group’s bulk may alter blood-brain barrier penetration.

Biological Activity

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclohexyl group, a triazinoindole moiety, and a butanamide functional group. This structural complexity may contribute to its diverse biological activities.

Chemical Structure

  • Molecular Formula : C₁₈H₂₃N₃S
  • Molecular Weight : 333.46 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and indole derivatives. The biological activity of this compound has been investigated against various pathogens.

Antifungal Activity

Research indicates that derivatives similar to this compound exhibit significant antifungal properties. For instance:

  • Tested Pathogens : Candida albicans, Candida glabrata
  • Mechanism : Inhibition of fungal cell wall synthesis
  • Results : Some derivatives showed strong antifungal activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antibacterial Activity

The compound's antibacterial properties have also been explored:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli
  • Mechanism : Disruption of bacterial cell membrane integrity
  • Results : Promising antibacterial activity was noted against both Gram-positive and Gram-negative bacteria .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in fungi and bacteria.
  • Disruption of Membrane Potential : The presence of the cyclohexyl and triazole groups may facilitate interactions with microbial membranes, leading to increased permeability and cell death.

Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antifungal activity against clinical strains of Candida species. The results indicated that these compounds could serve as potential leads for antifungal drug development .

Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, a series of synthesized triazole derivatives were tested against common bacterial pathogens. The findings suggested that certain modifications in the chemical structure enhanced antibacterial potency significantly. This study highlights the potential for further optimization of N-cyclohexyl-based compounds for therapeutic use .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide, and what key reaction conditions optimize yield?

The synthesis typically involves a multi-step route starting with the condensation of isatin and thiosemicarbazide to form the triazinoindole-thiol scaffold . Subsequent steps include nucleophilic substitution at the sulfanyl group with a bromobutane intermediate, followed by amidation with cyclohexylamine. Critical conditions include refluxing in polar aprotic solvents (e.g., DMF), controlled pH (~7–8), and catalysts like triethylamine to enhance nucleophilic reactivity. Microwave-assisted synthesis may improve efficiency, as seen in analogous triazinoindole derivatives . Yields are optimized by maintaining anhydrous conditions and purifying intermediates via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs a combination of spectroscopic and analytical methods:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • ¹H/¹³C NMR verifies substituent connectivity (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm, indole aromatic protons at δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) .
  • Elemental analysis validates purity (>95%) .

Q. What in vitro biological assays are recommended for initial pharmacological screening?

  • Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Enzyme inhibition : Spectrophotometric assays for targets like aldose reductase (IC₅₀ determination using DL-glyceraldehyde as substrate) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT116, HeLa) to assess IC₅₀ values .
  • Anticonvulsant models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents .

Advanced Research Questions

Q. How do structural modifications at the cyclohexyl or sulfanyl positions influence bioactivity and selectivity?

  • Cyclohexyl group : Bulky substituents like cyclohexyl enhance lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity) . Substituting with aryl groups (e.g., phenyl) may increase antimicrobial potency but reduce selectivity .
  • Sulfanyl position : Replacing sulfur with oxygen (sulfoxide/sulfone) alters electronic properties, affecting binding to enzymes like aldose reductase. Thioether derivatives show higher redox-modulating activity, critical for antioxidant-associated targets . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents .

Q. What strategies address contradictory efficacy data across different biological models (e.g., in vitro vs. in vivo)?

  • Assay standardization : Control variables like cell line origin (e.g., HeLa vs. primary neurons), serum concentration, and incubation time .
  • Metabolic stability : Evaluate hepatic microsome stability to identify rapid degradation in vivo .
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to reconcile in vitro IC₅₀ with effective doses .
  • Off-target screening : Use kinase profiling panels or proteome-wide CETSA assays to identify confounding interactions .

Q. What in silico methods predict target interactions and guide rational design?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to UPF1 ATP-binding pockets or aldose reductase active sites .
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with His110 in aldose reductase) .
  • ADMET prediction : SwissADME or pkCSM to optimize solubility, permeability, and toxicity .

Q. How can selectivity for specific enzyme targets (e.g., UPF1 vs. ALR2) be optimized?

  • Scaffold hopping : Introduce bioisosteres (e.g., replacing triazinoindole with triazinopyrrole) to reduce off-target effects .
  • Selective substitution : Add electron-withdrawing groups (e.g., -CF₃) to enhance UPF1 binding affinity while minimizing ALR2 interaction .
  • Enzymatic assays : Compare inhibition kinetics (Kᵢ) across homologous enzymes (e.g., ALR2 vs. ALR1) .
  • Crystal structure analysis : Resolve co-crystal structures to identify unique binding motifs (e.g., UPF1’s Walker B motif) .

Tables of Key Data

Q. Table 1: Synthetic Optimization of Key Intermediates

StepReactionConditionsYield (%)Reference
1Isatin + ThiosemicarbazideAcOH, reflux, 5 hr95.4
2Sulfanylbutanamide formationDMF, K₂CO₃, 80°C, 12 hr78
3Cyclohexyl amidationEDCI, HOBt, DCM, RT, 24 hr65

Q. Table 2: Biological Activity Profile

AssayModel/OrganismResult (IC₅₀/MIC)Reference
Aldose reductaseRecombinant human ALR20.12 µM
Antimicrobial (S. aureus)ATCC 259234 µg/mL
AnticonvulsantMES-induced seizuresED₅₀ = 25 mg/kg
CytotoxicityHCT116 cellsIC₅₀ = 8.7 µM

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